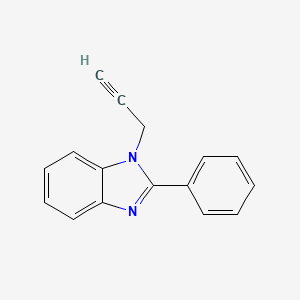

2-phenyl-1-(prop-2-yn-1-yl)-1H-benzimidazole

Description

Overview of Benzimidazole (B57391) Derivatives in Contemporary Synthetic Organic Chemistry

Benzimidazole is a heterocyclic aromatic compound formed by the fusion of benzene (B151609) and imidazole (B134444) rings. wikipedia.org This core structure is of significant interest in medicinal chemistry and materials science due to its resemblance to naturally occurring purines, allowing it to interact with various biological macromolecules. nih.govnih.gov Consequently, benzimidazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, antihypertensive, and anti-inflammatory properties. mdpi.comrsc.orgisca.me

The versatility of the benzimidazole scaffold has led to its incorporation into numerous FDA-approved drugs, such as the proton-pump inhibitors omeprazole (B731) and lansoprazole, the anthelmintic agent albendazole, and the angiotensin II receptor blocker candesartan. wikipedia.orgnih.gov In synthetic organic chemistry, the development of efficient methods for constructing and functionalizing the benzimidazole ring system remains an active area of research. organic-chemistry.orgsemanticscholar.org Common synthetic routes involve the condensation of o-phenylenediamines with carboxylic acids or aldehydes, often facilitated by various catalytic systems to improve yields and reaction conditions. semanticscholar.orgnih.gov

The Strategic Role of Propargyl Functionalities in Advanced Organic Synthesis and Functionalization

The propargyl group, a three-carbon unit containing a terminal alkyne (prop-2-yn-1-yl), is a highly valuable functional group in modern organic synthesis. nih.govmdpi.com Its utility stems from the reactivity of the terminal alkyne, which can participate in a wide array of chemical transformations. rawsource.com The most prominent of these is the Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide (B81097), particularly the copper(I)-catalyzed version known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.gov

This reaction is the cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, stereospecific, and generate minimal byproducts, making them ideal for creating large libraries of compounds and for bioconjugation. nih.govalliedacademies.org The introduction of a propargyl group into a molecule effectively installs a "chemical handle" that can be reliably and efficiently used to link it to other molecules bearing an azide group, forming a stable 1,2,3-triazole linkage. organic-chemistry.orgacs.org This strategy is widely employed in drug discovery, materials science, and chemical biology. researchgate.netnih.gov

Rationales for the Design and In-depth Investigation of 2-phenyl-1-(prop-2-yn-1-yl)-1H-benzimidazole

The design of this compound is a strategic fusion of a well-established pharmacophore (the 2-phenylbenzimidazole (B57529) core) and a versatile synthetic handle (the N-propargyl group). The 2-phenylbenzimidazole moiety itself is associated with significant biological activities, including antioxidant and antimicrobial effects. ijpsonline.comresearchgate.net By attaching a propargyl group to the N1 position of the benzimidazole ring, the molecule is primed for further elaboration.

The primary rationale for this molecular design is to create a versatile intermediate for use in combinatorial chemistry and drug discovery. The terminal alkyne of the propargyl group allows for the facile attachment of a wide variety of substituents through click chemistry. nih.gov This enables the rapid synthesis of a diverse library of novel benzimidazole derivatives, where the 2-phenylbenzimidazole core acts as the foundational scaffold and the newly introduced fragments via the triazole link can be systematically varied to modulate biological activity.

Scope and Objectives of Academic Research Endeavors on the Chemical Compound

Academic research focused on this compound is primarily centered on its application as a pivotal building block for the synthesis of more complex molecular architectures. The principal objectives of such research endeavors include:

Synthesis of Novel Heterocyclic Hybrids: Utilizing the terminal alkyne for CuAAC reactions with various organic azides to generate a library of 1,2,3-triazole-linked benzimidazole conjugates.

Exploration of Structure-Activity Relationships (SAR): Systematically modifying the structure of the synthesized derivatives and evaluating how these changes affect their biological activity. This allows researchers to identify key structural features responsible for desired therapeutic effects. nih.gov

Development of New Anticancer or Antimicrobial Agents: Screening the synthesized libraries of compounds for specific pharmacological activities, such as cytotoxicity against cancer cell lines or inhibitory effects on microbial growth. nih.govnih.gov

Application in Materials Science: Using the propargyl handle to graft the benzimidazole unit onto polymers or surfaces, thereby imparting specific properties (e.g., UV absorption, metal-binding) to the material.

The synthesis of this compound is typically achieved through a two-step process: first, the condensation of o-phenylenediamine (B120857) with benzaldehyde (B42025) or benzoic acid to form 2-phenyl-1H-benzimidazole, followed by N-alkylation with propargyl bromide in the presence of a base. japsonline.com

Research Findings and Data

Table 1: Physicochemical Properties of 2-phenyl-1H-benzimidazole

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₀N₂ |

| Molecular Weight | 194.23 g/mol |

| Appearance | White to beige-grey powder |

| Melting Point | 293-296 °C |

| Solubility | Slightly soluble in water; Soluble in alcohol |

| ¹H NMR Spectral Data | Signals corresponding to aromatic protons of the phenyl and benzimidazole rings. chemicalbook.com |

| FTIR Spectral Data | Characteristic peaks for N-H stretching (~3443 cm⁻¹), C=N stretching (~1551 cm⁻¹), and aromatic C-H stretching. researchgate.net |

The introduction of the propargyl group makes the compound a key player in click chemistry, as illustrated by the general reaction scheme below.

Table 2: Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Reactants | Catalyst/Conditions | Product |

|---|---|---|

| Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) |

This reaction's reliability and efficiency make this compound a valuable precursor for generating molecular diversity. organic-chemistry.orgorganic-chemistry.org

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-1-prop-2-ynylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2/c1-2-12-18-15-11-7-6-10-14(15)17-16(18)13-8-4-3-5-9-13/h1,3-11H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVADGDLFIHPBQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=CC=CC=C2N=C1C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401260253 | |

| Record name | 2-Phenyl-1-(2-propyn-1-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401260253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42076-30-2 | |

| Record name | 2-Phenyl-1-(2-propyn-1-yl)-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42076-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenyl-1-(2-propyn-1-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401260253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 2 Phenyl 1 Prop 2 Yn 1 Yl 1h Benzimidazole

Precursor Synthesis and Functionalization Pathways

The foundational steps in synthesizing the target molecule involve the independent preparation of the 2-phenyl-1H-benzimidazole scaffold and the propargyl halide reagent.

The most prevalent and direct method for synthesizing the 2-phenyl-1H-benzimidazole core is the condensation reaction of o-phenylenediamine (B120857) with benzaldehyde (B42025). jyoungpharm.org This reaction can be facilitated by a variety of catalysts under different conditions. jyoungpharm.orgorientjchem.org Generally, these methods involve the formation of a Schiff base intermediate, which then undergoes oxidative cyclodehydrogenation. orientjchem.org

Common synthetic approaches include:

Acid Catalysis : Strong acids have traditionally been used to promote the condensation, often requiring high temperatures. jyoungpharm.org More contemporary methods employ milder and more efficient catalysts such as p-toluenesulfonic acid (p-TsOH), ammonium (B1175870) chloride, or boric acid, which can provide high yields under more benign conditions. orientjchem.orgresearchgate.net For example, using ammonium chloride as a catalyst for the reaction between o-phenylenediamine and benzaldehyde can yield 2-phenyl-1H-benzimidazole in up to 94% yield. jyoungpharm.org

Metal-Catalyzed Synthesis : Heterogeneous catalysts, including supported gold nanoparticles (Au/TiO₂), have demonstrated high efficacy in promoting the selective reaction between o-phenylenediamine and aldehydes at ambient conditions. nih.gov This approach offers the advantages of high yields, mild reaction conditions, and the ability to recover and reuse the catalyst. nih.gov

Solvent-Free and Alternative Media : To align with green chemistry principles, syntheses have been developed under solvent-free conditions or in aqueous media. researchgate.netlookchem.com For instance, the reaction has been successfully carried out using boric acid in an aqueous medium, providing good yields. researchgate.net

The choice of method often depends on the desired scale, available reagents, and environmental considerations. The resulting 2-phenyl-1H-benzimidazole is a stable solid that serves as the direct precursor for the subsequent N-alkylation step.

Table 1: Selected Catalytic Systems for the Synthesis of 2-phenyl-1H-benzimidazole

| Catalyst | Solvent/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Ammonium Chloride (NH₄Cl) | Solvent-free, Room Temperature | 94 | jyoungpharm.org |

| p-Toluenesulfonic acid (p-TsOH) | DMF, 80°C | High | orientjchem.org |

| Gold Nanoparticles (Au/TiO₂) | CHCl₃:MeOH, Ambient Temperature | High | nih.gov |

| Boric Acid | Aqueous media | Good | researchgate.net |

Propargyl bromide is the primary reagent used for introducing the prop-2-yn-1-yl group onto the benzimidazole (B57391) nitrogen. It is typically synthesized from its corresponding alcohol, propargyl alcohol. The most common method involves reacting propargyl alcohol with a brominating agent, such as phosphorus tribromide (PBr₃). google.comprepchem.comgoogle.com

Key aspects of this preparation include:

Reaction Conditions : The reaction is exothermic and often initiated at low temperatures (e.g., 0-6°C) to control the reaction rate and prevent side reactions. google.comgoogle.com

Use of a Base : A base, commonly a tertiary amine like pyridine (B92270) or triethylamine (B128534), is often included. google.comprepchem.com The base neutralizes the acidic byproducts and can improve the selectivity and yield of the reaction. google.com

Stabilization : Propargyl bromide is known to be a shock- and temperature-sensitive material that can be explosive. google.com To mitigate this, the synthesis can be performed in a suitable solvent, and stabilizers may be added to the final product. google.com

A typical laboratory preparation involves the slow addition of phosphorus tribromide to a mixture of propargyl alcohol and pyridine at 0°C, followed by heating to complete the reaction. prepchem.com The product is then isolated by distillation. prepchem.com

Alkylation Strategies for N-Substitution of the Benzimidazole Core

With both the 2-phenyl-1H-benzimidazole core and the propargyl bromide reagent prepared, the next crucial step is the N-alkylation reaction. This reaction forms the C-N bond between the benzimidazole nitrogen and the propargyl group.

Direct N-alkylation is the most straightforward and widely used method for this transformation. The reaction involves deprotonating the N-H of the benzimidazole ring with a base, creating a nucleophilic benzimidazolide (B1237168) anion that subsequently attacks the electrophilic carbon of propargyl bromide.

A general procedure involves stirring 2-phenyl-1H-benzimidazole with propargyl bromide in the presence of a base in a suitable polar aprotic solvent. frontiersin.org

Bases : A variety of bases can be employed, with potassium carbonate (K₂CO₃) being a common, inexpensive, and effective choice. frontiersin.org Other bases used in benzimidazole alkylation include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), and triethylamine (NEt₃). nih.gov The choice of base can influence the reaction rate and selectivity. nih.gov

Solvents : Polar aprotic solvents such as acetone (B3395972), acetonitrile (B52724) (MeCN), and dimethylformamide (DMF) are typically used as they effectively solvate the cation of the base and facilitate the nucleophilic substitution reaction. frontiersin.orgnih.gov

Phase-Transfer Catalysis : To improve reaction efficiency, especially in biphasic systems, a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) or tetrabutylammonium hydrogen sulfate (B86663) (TBAHSO₄) can be added. nih.govresearchgate.net These catalysts help transfer the benzimidazolide anion from the solid or aqueous phase to the organic phase where the alkylating agent resides. nih.gov

For instance, the synthesis of a similar compound, 2-(prop-2-yn-1-ylthio)-1H-benzimidazole, is achieved by reacting the precursor with propargyl bromide using anhydrous potassium carbonate in dry acetone. frontiersin.org This system is directly applicable to the N-alkylation of 2-phenyl-1H-benzimidazole.

Table 2: Common Conditions for Direct N-Alkylation of Benzimidazoles

| Base | Solvent | Catalyst/Additive | Typical Temperature | Reference |

|---|---|---|---|---|

| K₂CO₃ (Potassium Carbonate) | Acetone, DMF | None | Room Temp. to Reflux | frontiersin.orgnih.gov |

| NaH (Sodium Hydride) | DMF, THF | None | 0°C to Room Temp. | nih.gov |

| KOH (Potassium Hydroxide) | Ethanol (B145695), DMSO | TBAHSO₄ | Room Temp. to 80°C | nih.govresearchgate.net |

| NEt₃ (Triethylamine) | Acetone, MeCN | TBAB | Reflux | nih.gov |

While direct alkylation with a base is common, transition metal-catalyzed reactions represent an alternative and evolving field. These methods can offer different reactivity and selectivity profiles. Although less common for simple alkyl halides like propargyl bromide, catalysts based on rhodium, iridium, and ruthenium have been used for the N-alkylation of amines and related heterocycles using alcohols as alkylating agents. rsc.org

Copper-catalyzed methods have also been explored for C-H functionalization at the C2 position of benzimidazoles, which highlights the versatility of transition metals in benzimidazole chemistry. mit.edu While direct transition metal-catalyzed N-propargylation of 2-phenyl-1H-benzimidazole is not as extensively documented as base-mediated methods, the principles of metal-catalyzed N-allylation and N-alkylation suggest potential applicability. beilstein-journals.orgnih.gov Such an approach might involve the oxidative addition of the metal catalyst to the propargyl halide, followed by reductive elimination to form the N-substituted product. This area remains a subject for further research to develop milder or more selective synthetic routes.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing the reaction conditions for the N-alkylation step is critical for maximizing the yield of 2-phenyl-1-(prop-2-yn-1-yl)-1H-benzimidazole and minimizing the formation of byproducts.

Several parameters can be systematically varied:

Base and Solvent System : The combination of base and solvent is crucial. Stronger bases like NaH in an aprotic solvent like DMF can lead to faster deprotonation and reaction, but may also promote side reactions. nih.gov Milder bases like K₂CO₃ in acetone or acetonitrile offer a good balance of reactivity and selectivity. frontiersin.orgnih.gov

Temperature and Reaction Time : The reaction temperature directly influences the rate of reaction. While heating can shorten reaction times, it may also lead to the decomposition of sensitive reagents like propargyl bromide or the formation of unwanted isomers. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time. lookchem.com

Molar Ratio of Reactants : The stoichiometry of the benzimidazole precursor, propargyl bromide, and the base should be optimized. Using a slight excess of the alkylating agent and the base can help drive the reaction to completion.

Use of Additives : As mentioned, phase-transfer catalysts can significantly enhance reaction rates and yields, particularly when dealing with solubility issues between the base and the organic substrate. nih.govresearchgate.net The addition of surfactants like sodium dodecyl sulfate (SDS) in aqueous systems has also been shown to accelerate N-alkylation by improving substrate solubility through micelle formation. lookchem.comresearchgate.net

By carefully fine-tuning these parameters, the synthesis can be optimized to produce this compound efficiently and in high yield.

Solvent Effects and Temperature Control in Cyclization and Alkylation Reactions

The choice of solvent plays a pivotal role in the synthesis of the 2-phenylbenzimidazole (B57529) precursor. Studies on the condensation of o-phenylenediamine with benzaldehyde have shown that polar organic solvents are generally effective. For instance, in a model reaction for the synthesis of 2-phenylbenzimidazole, methanol (B129727) was found to provide a superior yield (97%) compared to other polar solvents like ethanol (95%), acetonitrile (54%), ethyl acetate (B1210297) (40%), and tetrahydrofuran (B95107) (32%) when the reaction was conducted at room temperature. researchgate.netijprajournal.com This highlights the influence of solvent polarity and its ability to facilitate the reaction, likely by stabilizing intermediates and transition states.

Temperature is another critical factor. While many modern syntheses of 2-phenylbenzimidazole are optimized to proceed efficiently at room temperature researchgate.netijprajournal.com, some methods specify a controlled temperature range for optimal results. For example, a method using water as a solvent recommends a reaction temperature of 80-90°C for the synthesis of 2-phenylbenzimidazole, noting that lower temperatures lead to slower reaction rates and higher temperatures can result in increased impurity formation. nih.gov For the subsequent N-alkylation step to introduce the propargyl group, temperature control is equally important to manage reaction kinetics and minimize side reactions.

The following table summarizes the effect of different solvents on the yield of 2-phenylbenzimidazole in a model synthesis at room temperature. researchgate.netijprajournal.com

| Solvent | Isolated Yield (%) |

|---|---|

| Methanol | 97 |

| Ethanol | 95 |

| Acetonitrile | 54 |

| Ethyl Acetate | 40 |

| Tetrahydrofuran (THF) | 32 |

Catalyst Selection and Loading for Enhanced Reaction Efficiency

The synthesis of 2-phenylbenzimidazole and its subsequent N-alkylation are often facilitated by the use of catalysts to enhance reaction rates and improve yields. For the initial cyclization, a variety of catalysts have been explored. In one study, cobalt (II) acetylacetonate (B107027) was used as a catalyst in methanol at room temperature, demonstrating high efficiency. researchgate.netijprajournal.com Other research has highlighted the use of ammonium chloride in chloroform, which also provides excellent yields at room temperature. nih.gov The optimization of catalyst loading is crucial; for instance, in a synthesis using ZnO nanoparticles, it was found that 5 mg of the catalyst was sufficient to produce an excellent yield (98%), and increasing the amount to 10 mg did not result in a significant improvement. researchgate.net

The table below illustrates the effect of different catalysts on the synthesis of 2-phenylbenzimidazole.

| Catalyst | Solvent | Yield (%) |

|---|---|---|

| Cobalt (II) acetylacetonate | Methanol | 97 |

| Ammonium Chloride | Chloroform | 92 |

| ZnO Nanoparticles | Solvent-free | 98 |

Green Chemistry Principles in Synthetic Routes

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzimidazole derivatives to minimize environmental impact. For the synthesis of the 2-phenylbenzimidazole core, several environmentally benign methods have been developed. These include the use of water as a solvent, which is a significant improvement over volatile organic compounds. nih.gov Solvent-free reactions, often facilitated by microwave irradiation or grinding, represent another green approach, reducing waste and energy consumption. derpharmachemica.com The use of reusable catalysts, such as ZnO nanoparticles, which can be recovered and reused multiple times without significant loss of activity, is also a key aspect of green synthesis. researchgate.net

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry for the synthesis of benzimidazoles, often leading to shorter reaction times, higher yields, and cleaner reactions. researchgate.netresearchgate.net For the N-alkylation step, the use of greener solvents like polyethylene (B3416737) glycol (PEG)-600 has been explored for N-substituted-2-chlorobenzimidazoles, which could be applicable to the synthesis of the target compound. derpharmachemica.com These green methodologies offer more sustainable routes for the production of this compound.

Comparative Analysis of Synthetic Efficiencies and Regioselectivity

A critical aspect of the synthesis of this compound is the regioselectivity of the N-alkylation step. 2-Phenylbenzimidazole has two nitrogen atoms in the imidazole (B134444) ring, and alkylation can potentially occur at either position. The selective synthesis of the N-1 isomer is often desired. The choice of reaction conditions, including the base and solvent, can influence the regioselectivity of the alkylation. While specific comparative studies on the N-propargylation of 2-phenylbenzimidazole are not extensively detailed in the provided search results, general principles of N-alkylation of unsymmetrical benzimidazoles suggest that a mixture of isomers can be formed. The steric hindrance and electronic effects of the substituent at the 2-position can direct the incoming alkyl group to a specific nitrogen atom.

In the context of other azoles, studies on the propargylation of benzotriazole (B28993) have shown the formation of both N-1 and N-2 isomers, with the ratio depending on the reaction conditions. clockss.org For 2-phenylbenzimidazole, it is plausible that one isomer is thermodynamically or kinetically favored. A comparative study of different synthetic methods, such as conventional heating versus microwave irradiation, has shown that microwave-assisted synthesis can lead to significantly higher yields and shorter reaction times for benzimidazole derivatives. mdpi.com A thorough comparative analysis would require systematic investigation of various bases, solvents, and catalysts to determine the optimal conditions for both high yield and high regioselectivity in the synthesis of this compound.

Rigorous Structural Elucidation and Advanced Spectroscopic Characterization of 2 Phenyl 1 Prop 2 Yn 1 Yl 1h Benzimidazole

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Connectivity and Stereochemistry

NMR spectroscopy is the cornerstone for determining the precise atomic connectivity of 2-phenyl-1-(prop-2-yn-1-yl)-1H-benzimidazole. Through one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, a complete map of the proton and carbon environments and their correlations can be constructed.

The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the benzimidazole (B57391) and phenyl rings, as well as the aliphatic protons of the propargyl group.

The aromatic region, typically observed between δ 7.0 and 8.5 ppm, contains complex multiplets corresponding to the eight protons of the fused benzene (B151609) ring and the 2-phenyl substituent. nih.gov The protons on the benzimidazole ring (H-4, H-5, H-6, H-7) and the phenyl ring (H-2', H-3', H-4', H-5', H-6') would exhibit characteristic splitting patterns based on their coupling with adjacent protons.

The key signals confirming the N-alkylation are from the propargyl group. A sharp singlet is anticipated for the methylene (B1212753) protons (N-CH₂) adjacent to the benzimidazole nitrogen. The terminal acetylenic proton (≡C-H) is expected to appear as a distinct singlet or a triplet with a small coupling constant if coupled to the methylene protons.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons (Benzimidazole & Phenyl) | 7.0 - 8.5 | Multiplet (m) |

| Methylene Protons (N-CH₂) | ~5.0 - 5.5 | Singlet (s) |

| Acetylenic Proton (≡C-H) | ~2.2 - 2.5 | Singlet (s) or Triplet (t) |

Carbon-13 (¹³C) NMR Spectroscopic Methodology for Skeletal Verification

Complementing the proton data, the ¹³C NMR spectrum reveals the electronic environment of each carbon atom in the molecular skeleton. The spectrum is characterized by signals in the aromatic region (δ 110–160 ppm) and the aliphatic region. nih.gov

The aromatic region will display signals for the thirteen carbons of the 2-phenyl-benzimidazole core. The quaternary carbons, such as C-2, C-3a, and C-7a of the benzimidazole ring, can be distinguished from the protonated carbons. The introduction of the propargyl group at the N-1 position influences the chemical shifts of the adjacent carbons within the imidazole (B134444) ring.

The signals for the propargyl group are highly diagnostic. The methylene carbon (N-CH₂) is expected in the range of δ 35-45 ppm. nih.gov The two sp-hybridized carbons of the alkyne moiety (C≡C) would appear in the characteristic region of δ 70-85 ppm.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2 (Benzimidazole) | ~151 |

| Aromatic Carbons (Benzimidazole & Phenyl) | 110 - 145 |

| Terminal Alkyne Carbon (≡C-H) | 70 - 75 |

| Internal Alkyne Carbon (C≡) | 78 - 85 |

| Methylene Carbon (N-CH₂) | 35 - 45 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Detailed Structural Assignment

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. It would be crucial for tracing the connectivity within the aromatic rings by correlating adjacent protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons. This would definitively link the ¹H signals of the methylene and acetylenic protons to their corresponding ¹³C signals in the propargyl group, as well as assigning the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons. The most critical correlation for confirming the structure would be a cross-peak between the methylene protons (N-CH₂) of the propargyl group and the C-2 and C-7a carbons of the benzimidazole ring. This observation provides unequivocal proof of the N-1 substitution site.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It could be used to confirm the spatial relationship between the N-CH₂ protons and the protons at the C-7 position of the benzimidazole ring and the ortho-protons of the 2-phenyl ring.

Infrared (IR) Spectroscopic Investigations of Characteristic Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure. The vibrations associated with the 2-phenyl-benzimidazole core include C=N stretching, C=C aromatic ring stretching, and C-H aromatic stretching and bending. rsc.orgjyoungpharm.org

The most diagnostic peaks for this specific molecule arise from the propargyl substituent. The terminal alkyne is confirmed by two distinct and sharp absorptions:

A strong, sharp peak around 3300 cm⁻¹ corresponding to the ≡C-H stretching vibration .

A weaker, sharp peak in the region of 2100-2150 cm⁻¹ due to the C≡C stretching vibration . The terminal nature of the alkyne makes this peak more readily observable than in internal alkynes.

The absence of a broad N-H stretching band around 3200-3400 cm⁻¹, which is characteristic of the parent 2-phenyl-1H-benzimidazole, further confirms that the nitrogen atom has been successfully substituted. jyoungpharm.org

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Acetylenic C-H | Stretch (≡C-H) | ~3300 | Strong, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Alkyne C≡C | Stretch (C≡C) | 2100 - 2150 | Weak-Medium, Sharp |

| Imine C=N | Stretch | ~1625 | Medium |

| Aromatic C=C | Ring Stretch | 1450 - 1600 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the exact molecular weight and offers insights into the molecule's structure through analysis of its fragmentation patterns. For this compound (Molecular Formula: C₁₆H₁₂N₂), the calculated exact mass is 232.1000 Da.

In an electrospray ionization (ESI) mass spectrum, the compound is expected to be detected as the protonated molecular ion [M+H]⁺ at an m/z value of approximately 233.1078. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by matching this experimental m/z value to the calculated value with high precision.

The fragmentation pattern under electron impact (EI) or collision-induced dissociation (CID) would likely involve characteristic losses. A primary fragmentation pathway would be the cleavage of the N-CH₂ bond, resulting in the loss of the propargyl group (C₃H₃•, mass 39 Da) and the formation of a stable 2-phenyl-benzimidazole cation at m/z 193. Another plausible fragmentation could involve the loss of a hydrogen atom to give an [M-H]⁺ ion at m/z 231, which could be stabilized by resonance. Further fragmentation of the benzimidazole ring system would lead to smaller characteristic ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a compound through the precise measurement of its mass-to-charge ratio (m/z). For this compound, with the molecular formula C₁₆H₁₂N₂, the theoretical exact mass can be calculated, providing a benchmark for experimental verification. HRMS analysis of various N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives has been successfully used to confirm their proposed structures. nih.gov

The determination of the exact mass confirms the elemental formula and rules out other potential isobaric compounds, which is the foundational step in structural elucidation.

Table 1: Theoretical Exact Mass of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₁₂N₂ |

| Theoretical Monoisotopic Mass | 232.10005 u |

Note: The table is generated based on the known atomic masses of the constituent elements. Experimental verification via HRMS would be expected to yield a value within a few parts per million (ppm) of this theoretical mass.

Elucidation of Fragmentation Pathways for Structural Insights

Electron Impact Mass Spectrometry (EI-MS) provides valuable information about a molecule's structure by analyzing the fragmentation patterns that occur upon ionization. While specific experimental data for this compound is not detailed in the available literature, the fragmentation pathways can be predicted based on the known behavior of substituted benzimidazoles. researchgate.netscispace.commjcce.org.mkjournalijdr.com

The fragmentation of N-substituted benzimidazoles is often initiated by the cleavage of the bond between the nitrogen atom of the imidazole ring and the substituent. For the title compound, a primary fragmentation event would likely be the cleavage of the N-CH₂ bond of the propargyl group.

Key predicted fragmentation steps include:

Loss of the Propargyl Group: The molecular ion [M]⁺ (m/z 232) would likely undergo cleavage to lose the propargyl radical (•C₃H₃), leading to the formation of a stable 2-phenyl-1H-benzimidazole cation at m/z 193.

Formation of the Tropylium Ion Analogue: Another possibility is the formation of a propargyl cation (m/z 39) and a 2-phenylbenzimidazolyl anion, or rearrangement and cleavage leading to a tropylium-like cation from the propargyl group.

Fragmentation of the Benzimidazole Core: Subsequent fragmentation of the m/z 193 ion would follow the characteristic pattern of the 2-phenylbenzimidazole (B57529) core, which can involve the loss of HCN (27 u) or the cleavage of the phenyl ring. journalijdr.com

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Corresponding Neutral Loss |

|---|---|---|

| 232 | [C₁₆H₁₂N₂]⁺• (Molecular Ion) | - |

| 193 | [C₁₃H₉N₂]⁺ | •C₃H₃ (Propargyl radical) |

| 165 | [C₁₂H₇N]⁺• | HCN from m/z 193 |

| 90 | [C₆H₄N]⁺ | C₇H₅ from m/z 193 |

| 77 | [C₆H₅]⁺ | C₇H₄N₂ from m/z 193 |

Note: This fragmentation table is predictive and based on established fragmentation patterns of similar benzimidazole structures. researchgate.netjournalijdr.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The UV-Vis spectra of benzimidazole and its derivatives are typically characterized by absorption bands corresponding to π→π* transitions within the conjugated aromatic system. researchgate.netsemanticscholar.org

For the parent 2-phenyl-1H-benzimidazole, characteristic absorption maxima are observed that indicate the electronic transitions of the conjugated system. researchgate.netresearchgate.net The introduction of the N-propargyl group is not expected to significantly alter the primary chromophore, but it may cause minor shifts in the absorption maxima (λ_max). Studies on N-butyl-1H-benzimidazole show absorption peaks at 248 nm and near 295 nm. semanticscholar.org Similarly, 2-phenyl-1H-benzimidazole-5-sulfonic acid exhibits a major absorption band around 300-315 nm. researchgate.net

Based on these related compounds, this compound is expected to exhibit two main absorption bands characteristic of the 2-phenylbenzimidazole core.

Table 3: Expected UV-Vis Absorption Maxima for this compound

| Expected λ_max Range (nm) | Type of Electronic Transition | Chromophore |

|---|---|---|

| ~240 - 250 | π→π* | Benzene ring transitions |

Note: This table is based on data from analogous compounds, as a specific experimental spectrum for the title compound is not available in the cited literature. semanticscholar.orgresearchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive information regarding the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been reported, extensive crystallographic data exists for structurally similar benzimidazole derivatives, which allows for a detailed and accurate prediction of its solid-state characteristics. semanticscholar.orgresearchgate.netnih.govopenresearchlibrary.orgresearchgate.net

Crystal Growth Methodologies and Optimization

Single crystals of sufficient quality for X-ray diffraction are typically grown from solution. A common and effective method for benzimidazole derivatives is slow evaporation. nih.gov This technique involves dissolving the purified compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly and undisturbed at a constant temperature.

Optimization of crystal growth would involve:

Solvent Screening: Testing a range of solvents with varying polarities (e.g., ethanol (B145695), methanol (B129727), acetone (B3395972), ethyl acetate (B1210297), or mixtures) to find conditions that yield slow, controlled crystallization.

Controlling Evaporation Rate: Modifying the opening of the crystallization vessel to control the rate of solvent evaporation, as slower rates often lead to higher quality crystals.

Temperature Control: Maintaining a constant temperature to ensure steady crystal growth and prevent the formation of defects.

Analysis of Unit Cell Parameters and Molecular Conformation

The crystal system and unit cell parameters define the basic repeating unit of the crystal lattice. Based on related structures like 1-benzyl-2-phenyl-1H-benzimidazole, the title compound is likely to crystallize in a common space group such as P2₁/c (monoclinic) or P2₁2₁2₁ (orthorhombic). researchgate.netnih.gov

A key conformational feature of 2-phenylbenzimidazoles is the dihedral angle between the plane of the benzimidazole ring system and the plane of the 2-phenyl substituent. This angle is influenced by steric hindrance from the substituent at the N1 position. In 1-benzyl-2-phenyl-1H-benzimidazole, this dihedral angle is approximately 29.5°. nih.gov For 2-(1-phenyl-1H-benzimidazol-2-yl)phenol, the dihedral angles between the benzimidazole unit and the adjacent phenyl rings are 68.98° and 20.38°. researchgate.net It is expected that the benzimidazole core itself will be nearly planar.

Table 4: Predicted Crystallographic Parameters and Conformation for this compound (based on analogs)

| Parameter | Predicted Value/Characteristic | Reference Analog |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | 1-benzyl-2-phenyl-1H-benzimidazole nih.gov |

| Space Group | P2₁/c or P2₁2₁2₁ | 1-benzyl-2-phenyl-1H-benzimidazole nih.gov |

| Benzimidazole Ring System | Nearly Planar | 2-(1-phenyl-1H-benzimidazol-2-yl)phenol researchgate.net |

Investigation of Intermolecular Interactions and Crystal Packing

The packing of molecules in the crystal lattice is governed by non-covalent intermolecular interactions. In the absence of strong hydrogen bond donors like an N-H proton, the crystal packing of N-substituted benzimidazoles is primarily directed by weaker interactions. researchgate.net For this compound, the following interactions are expected to be significant:

C-H···N Interactions: Hydrogen bonds can form between aromatic C-H donors and the un-substituted nitrogen atom (N3) of the imidazole ring of a neighboring molecule.

π-π Stacking Interactions: The planar aromatic rings of the benzimidazole and phenyl groups can engage in π-π stacking, where the rings are arranged in a parallel or offset fashion. Centroid-centroid distances for such interactions in similar structures are typically in the range of 3.8 Å. researchgate.net

C-H···π Interactions: The hydrogen atoms of the phenyl or benzimidazole rings can interact with the π-electron cloud of an adjacent aromatic ring.

Interactions involving the Alkyne: The terminal alkyne C-H group can also act as a weak hydrogen bond donor, potentially forming C-H···N or C-H···π interactions, further stabilizing the crystal lattice.

These combined interactions would create a stable, three-dimensional supramolecular architecture in the solid state. semanticscholar.orgresearchgate.net

Exploration of the Reactivity Profile and Derivatization Pathways of 2 Phenyl 1 Prop 2 Yn 1 Yl 1h Benzimidazole

Reactivity at the Terminal Alkyne Moiety

The propargyl group attached to the N1 position of the benzimidazole (B57391) ring provides a terminal alkyne functionality, a highly valuable handle in organic synthesis. This group readily participates in a variety of addition and coupling reactions, making it a focal point for molecular elaboration.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, regioselectivity, and mild reaction conditions. beilstein-journals.orgd-nb.info This reaction facilitates the covalent linking of molecules by forming a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an organic azide (B81097). beilstein-journals.org For 2-phenyl-1-(prop-2-yn-1-yl)-1H-benzimidazole, the terminal alkyne is poised to react with a diverse range of azide-containing molecules.

The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from copper(II) salts like CuSO₄·5H₂O with a reducing agent such as sodium ascorbate (B8700270). d-nb.info The presence of accelerating ligands, sometimes including benzimidazole-based structures themselves, can stabilize the Cu(I) oxidation state and enhance reaction rates. researchgate.net Propargyl groups, such as the one present in the title compound, are known to be excellent substrates for CuAAC, displaying a favorable combination of reactivity and stability. nih.gov

Representative Reaction Scheme for CuAAC

| Entry | Azide Partner (R-N₃) | R-Group | Product Structure |

| 1 | Benzyl azide | Benzyl | |

| 2 | Azidoethane | Ethyl | |

| 3 | 1-Azido-4-fluorobenzene | 4-Fluorophenyl | |

| 4 | Ethyl azidoacetate | -CH₂COOEt |

The Sonogashira reaction is a powerful and widely used method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. researchgate.net It involves the cross-coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium(0) complex and a copper(I) co-catalyst, typically in the presence of an amine base. libretexts.org

This compound can serve as the alkyne component in this reaction, enabling its direct coupling to a variety of aromatic and heteroaromatic systems. This pathway provides access to diaryl alkyne derivatives, which are important structures in materials science and medicinal chemistry. libretexts.org While traditional Sonogashira conditions utilize a dual Pd/Cu catalytic system, copper-free protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). nih.gov The reaction demonstrates broad functional group tolerance, allowing for the coupling of complex aryl halides.

Representative Reaction Scheme for Sonogashira Coupling

| Entry | Aryl Halide (Ar-X) | Product Name |

| 1 | Iodobenzene | 1-(1,3-diphenylprop-2-yn-1-yl)-2-phenyl-1H-benzimidazole |

| 2 | 4-Bromopyridine | 1-(3-(pyridin-4-yl)-1-phenylprop-2-yn-1-yl)-2-phenyl-1H-benzimidazole |

| 3 | 1-Iodo-4-nitrobenzene | 1-(3-(4-nitrophenyl)-1-phenylprop-2-yn-1-yl)-2-phenyl-1H-benzimidazole |

| 4 | 2-Iodothiophene | 2-phenyl-1-(1-phenyl-3-(thiophen-2-yl)prop-2-yn-1-yl)-1H-benzimidazole |

The terminal alkyne of this compound can undergo hydration to form a methyl ketone, typically following Markovnikov's rule. This transformation is often catalyzed by mercury(II) salts in aqueous acid, although greener alternatives using gold or other transition metals are increasingly prevalent.

More significantly, the N-propargyl moiety is a key substrate for intramolecular cyclization reactions, particularly those catalyzed by gold(I) complexes. researchgate.net Gold catalysts are highly effective at activating the alkyne π-system towards nucleophilic attack. lucp.net In the case of the title compound, the N3 atom of the benzimidazole ring can act as an intramolecular nucleophile. A gold-catalyzed 5-exo-dig cyclization would be expected to yield a fused, five-membered ring, leading to the formation of imidazo[1,2-a]benzimidazole derivatives. Such cyclizations have been extensively studied for related N-propargyl amides and ynamides. rsc.orgrsc.org The reaction proceeds through the formation of a π-complex between the gold catalyst and the alkyne, followed by nucleophilic attack, deprotonation, and protodeauration to regenerate the catalyst. rsc.org

Plausible Gold-Catalyzed Intramolecular Cyclization

Palladium catalysis offers a rich platform for the transformation of alkynes into complex polycyclic systems. rsc.org For this compound, both intramolecular cyclizations and intermolecular annulations are conceivable.

Intramolecularly, palladium(II) catalysts can promote cyclizations analogous to those seen with gold. For example, Pd(II)-catalyzed reactions of propargylamides are known to produce oxazole (B20620) derivatives, demonstrating the ability of palladium to facilitate the necessary bond formations. nih.gov An intramolecular aza-Wacker-type cyclization is another potential pathway. semanticscholar.org

Intermolecularly, the alkyne can participate as a two-carbon partner in various annulation reactions. For instance, palladium-catalyzed [5+2] rollover annulations have been developed to construct seven-membered rings by reacting five-atom partners with alkynes. nih.govacs.org Such a reaction with the title compound could potentially involve C-H activation of the 2-phenyl ring, leading to novel, fused polycyclic aromatic hydrocarbons. researchgate.net These advanced transformations highlight the potential for creating significant molecular complexity from the relatively simple propargyl benzimidazole starting material.

Reactivity of the Benzimidazole Heterocycle

The benzimidazole ring system is an electron-rich heterocycle and is susceptible to electrophilic attack. The fusion of the benzene (B151609) and imidazole (B134444) rings creates a system where the reactivity is distinct from either of its constituent parts.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, including benzimidazoles. pharmdguru.commasterorganicchemistry.comuomustansiriyah.edu.iq In the benzimidazole ring, calculations and experimental results show that the positions on the fused benzene ring (positions 4, 5, 6, and 7) are the most susceptible to electrophilic attack. Due to electronic effects, substitution generally occurs preferentially at the 5- and 6-positions, which are para to the ring-fusion carbons. tandfonline.comresearchgate.net

Common EAS reactions such as nitration, halogenation, and sulfonation can be performed on the benzimidazole core. For example, nitration of 2-substituted benzimidazoles with nitric acid in a sulfuric acid medium typically yields the 5(6)-nitro derivative. tandfonline.com Studies on related systems, such as 2-(1'-phenylpyrazol-4'-yl) benzimidazole, have shown that the relative reactivity of different aromatic rings can be controlled by reaction conditions. At room temperature, nitration may occur on a more activated pendant aryl ring, while at higher temperatures, substitution on the benzimidazole ring takes place. pjsir.org This suggests that selective functionalization of either the 2-phenyl ring or the benzimidazole ring of the title compound could be achievable by tuning the reaction parameters.

Representative Electrophilic Aromatic Substitution Reactions

| Entry | Reagents | Electrophile (E⁺) | Product | Position of Substitution |

| 1 | HNO₃, H₂SO₄ | NO₂⁺ | 5(6)-Nitro derivative | 5- and 6- |

| 2 | Br₂, Acetic Acid | Br⁺ | 5(6)-Bromo derivative | 5- and 6- |

| 3 | Fuming H₂SO₄ | SO₃ | 5(6)-Sulfonic acid derivative | 5- and 6- |

| 4 | Cl₂, Acetic Acid | Cl⁺ | 5(6)-Chloro derivative | 5- and 6- |

Nucleophilic Additions and Substitutions on the Benzimidazole Core

The benzimidazole ring system possesses a unique electronic structure. The nitrogen atom at the 3-position (N3) is pyridine-like and generally π-deficient, while the nitrogen at the 1-position (N1) is pyrrole-type and π-excessive. chemicalbook.com This distribution of electron density makes the C2 carbon atom, situated between the two nitrogen atoms, susceptible to nucleophilic attack, particularly if a leaving group is present. chemicalbook.com

For this compound, direct nucleophilic substitution at the C2 position is not straightforward as the phenyl group is not a good leaving group. However, derivatization to introduce a leaving group, such as a halogen, at the C2 position would render it reactive towards nucleophiles. For instance, studies on 2-chloro-1-methylbenzimidazole have shown that the chloride ion can be readily displaced by strong nucleophiles like sodium methoxide (B1231860) or ethoxide. longdom.org This suggests that a halogenated derivative of this compound could undergo similar nucleophilic substitution reactions.

Furthermore, the benzimidazole core can activate other parts of the molecule towards nucleophilic substitution. For example, research has demonstrated that a nitro group on a phenyl ring attached to the C2 position of a benzimidazole can undergo intramolecular aromatic nucleophilic substitution (SNAr) with an N-pendant alkoxide. nih.gov This highlights the electron-withdrawing influence the benzimidazole nucleus can exert, facilitating nucleophilic attack on attached substituents. While the primary focus is on the core itself, this interaction is a key aspect of its reactivity profile.

The table below summarizes representative nucleophilic substitution reactions on N-substituted benzimidazole derivatives, illustrating the potential pathways for functionalizing the core of this compound.

| Substrate | Nucleophile | Conditions | Product | Reference |

| 2-Chloro-1-methylbenzimidazole | Sodium methoxide | - | 2-Methoxy-1-methylbenzimidazole | longdom.org |

| 2-Chloro-1-methylbenzimidazole | Sodium ethoxide | - | 2-Ethoxy-1-methylbenzimidazole | longdom.org |

| 2-(2-Nitrophenyl)-1-(2-hydroxyethyl)-1H-benzimidazole | NaH | DMF, rt | Intramolecular SNAr product | nih.gov |

Rearrangement Reactions Involving the Benzimidazole System

The presence of the N-propargyl group introduces the possibility of unique rearrangement reactions within the benzimidazole system. Research on related N-propargyl benzimidazoles has shown that the benzimidazole ring can undergo significant structural transformations under certain reaction conditions.

In one study, the reaction of 1-propargyl-2-[(5-methyl-isoxazol-3-yl)methyl]-benzimidazole with a diphenylnitrilimine (generated in situ) did not lead to the expected cycloaddition on the alkyne. Instead, it resulted in a ring-opening of the benzimidazole moiety, leading to a highly functionalized pyrazolyl isoxazole (B147169) derivative. researchgate.net This type of rearrangement suggests that the imidazole portion of the core can be susceptible to cleavage and subsequent rearrangement, a pathway that could potentially be accessible for this compound under similar 1,3-dipolar cycloaddition conditions.

Photochemical conditions can also induce rearrangements. Studies on the parent benzimidazole molecule have shown that UV irradiation can lead to two primary photochemical pathways: a fixed-ring isomerization involving N-H bond cleavage to form a benzimidazolyl radical, and a ring-opening isomerization involving cleavage of the five-membered ring to yield 2-isocyanoaniline. nih.gov While the N1 position in this compound is substituted, similar ring-opening mechanisms or rearrangements involving the propargyl group could be envisioned under photochemical stimulation.

Another documented rearrangement involves the C-C bond cleavage in N/S-difunctionalized benzimidazoles, which occurs during attempts at intramolecular cyclization. nih.gov This indicates that the benzimidazole scaffold, while generally stable, can participate in complex rearrangement cascades depending on its substitution pattern and the reaction conditions employed.

Reactivity of the Phenyl Substituent

Functionalization via Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring at the C2 position of the benzimidazole core is a prime site for functionalization via electrophilic aromatic substitution (EAS). wikipedia.org The outcome of such reactions is governed by the electronic influence of the benzimidazole substituent on the phenyl ring. The benzimidazole group is generally considered an electron-withdrawing, deactivating group, which directs incoming electrophiles to the meta position. libretexts.org However, under strongly acidic conditions, protonation of the N3 atom would significantly increase its deactivating nature.

The mechanism of EAS proceeds in two steps: the initial attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com The rate of this reaction is slower for deactivated rings, often requiring harsher conditions. wikipedia.org

Common EAS reactions that could be applied to the phenyl ring of this compound include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂).

Halogenation: Using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to introduce a halogen atom. youtube.com

Sulfonation: Using fuming sulfuric acid (H₂SO₄/SO₃) to introduce a sulfonic acid group (-SO₃H). youtube.com

Friedel-Crafts Acylation: Using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst to introduce an acyl group (-COR). This reaction is particularly useful as it avoids the polyalkylation issues often seen in Friedel-Crafts alkylation.

The table below outlines the expected major products from EAS reactions on the C2-phenyl ring, assuming the benzimidazolyl group acts as a meta-director.

| Reaction | Reagents | Electrophile (E⁺) | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 2-(3-Nitrophenyl)-1-(prop-2-yn-1-yl)-1H-benzimidazole |

| Bromination | Br₂, FeBr₃ | Br⁺ | 2-(3-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-benzimidazole |

| Sulfonation | H₂SO₄, SO₃ | SO₃ | 3-(1-(Prop-2-yn-1-yl)-1H-benzimidazol-2-yl)benzenesulfonic acid |

| Acylation | RCOCl, AlCl₃ | RCO⁺ | 1-(3-(1-(Prop-2-yn-1-yl)-1H-benzimidazol-2-yl)phenyl)ethan-1-one (for R=CH₃) |

Cross-Coupling Reactions (e.g., Suzuki, Heck) at the Phenyl Ring

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely used in pharmaceutical and materials chemistry. nih.govwikipedia.org To utilize these reactions on the C2-phenyl ring of this compound, it must first be functionalized with a suitable leaving group, typically a halogen (Br, I) or a triflate. This can be achieved via electrophilic halogenation as described previously.

Once a derivative such as 2-(3-bromophenyl)-1-(prop-2-yn-1-yl)-1H-benzimidazole is prepared, it can serve as a substrate in various cross-coupling reactions:

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.gov It is a versatile method for forming biaryl structures or introducing alkyl, alkenyl, or alkynyl groups.

Heck Coupling: This reaction involves the coupling of the aryl halide with an alkene to form a substituted alkene, again using a palladium catalyst and a base.

Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. This would be a method to introduce a second alkyne functionality into the molecule.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl halide with an amine in the presence of a palladium catalyst.

These reactions are highly valued for their functional group tolerance and reliability, making them a cornerstone of modern synthetic strategy. nih.gov

Multi-Component Reactions Incorporating this compound as a Building Block

Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a new product that contains significant portions of all the starting materials. beilstein-journals.org The propargyl group of this compound is an excellent functional handle for participation in MCRs, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

For instance, a one-pot, three-component reaction could be designed involving an organic azide (generated in situ or pre-formed), an additional component, and this compound. A plausible reaction scheme involves the CuAAC reaction between the terminal alkyne of the benzimidazole derivative and an azide to form a 1,2,3-triazole ring. beilstein-journals.org This strategy has been used to link benzimidazole moieties to other pharmacophores. beilstein-journals.org

Analogous MCRs have been reported for other propargylated heterocycles. For example, N-propargyl isatins have been used in five-component reactions to synthesize complex spirochromene-triazole hybrids. nih.gov This demonstrates the utility of the N-propargyl group as a linchpin for building molecular complexity. The imidazole ring itself can also participate in MCRs, such as the Groebke–Blackburn–Bienaymé reaction, which combines an imidazo[1,2-a]pyridine, an aldehyde, and an isocyanide. beilstein-journals.org This suggests that the benzimidazole core of the target molecule could also potentially act as a nucleophilic component in certain MCRs.

Stereochemical Considerations and Control in Derivatization

The structure of this compound is achiral. However, many of the derivatization reactions discussed can introduce stereocenters, making stereochemical control an important consideration. The field of chiral benzimidazoles has grown significantly, with these scaffolds being used in asymmetric catalysis and as chiral ligands. researchgate.netepa.gov

Derivatization of the propargyl group can readily create a chiral center. For example, addition reactions across the triple bond or reactions at the propargylic position could generate a stereocenter. If such a reaction is performed with a chiral catalyst or reagent, it may be possible to achieve high levels of enantioselectivity.

Furthermore, enantioselective functionalization of the benzimidazole core itself is possible. While the C2 position is substituted with an achiral phenyl group, methods have been developed for the asymmetric C2-allylation of N-protected benzimidazoles using chiral copper hydride catalysts. nih.gov This approach reverses the inherent N-alkylation selectivity to achieve functionalization at the C2 carbon, creating a new stereocenter. Although this would require modification of the C2-phenyl group, it illustrates the potential for introducing chirality directly onto the benzimidazole ring.

Once a chiral derivative is formed, it may exist as a mixture of enantiomers that would require separation, often using chiral chromatography techniques. researchgate.net The ability to synthesize or isolate single enantiomers is often critical, as different enantiomers of a molecule can have distinct biological activities. The rigid and planar nature of the benzimidazole backbone makes it an excellent scaffold for designing chiral molecules with specific three-dimensional orientations. epa.gov

Computational and Theoretical Investigations into the Electronic and Geometric Structure of 2 Phenyl 1 Prop 2 Yn 1 Yl 1h Benzimidazole

Quantum Chemical Calculation Methodologies (e.g., DFT, ab initio)

No specific studies utilizing DFT, ab initio, or other quantum chemical methodologies for 2-phenyl-1-(prop-2-yn-1-yl)-1H-benzimidazole were found.

Geometry Optimization and Conformational Analysis

Detailed geometry optimization and conformational analysis for this compound have not been reported.

Electronic Structure Analysis (HOMO-LUMO, Molecular Orbitals, Energy Gap)

There are no available data or published analyses on the HOMO-LUMO energies, molecular orbitals, or the energy gap specifically for this compound.

Electrostatic Potential Surface (EPS) Mapping

Electrostatic potential surface maps for this compound are not available in the reviewed literature.

Spectroscopic Parameter Prediction and Validation

While experimental spectroscopic data may exist for various benzimidazoles, the specific computational prediction and validation for this compound are not documented. researchgate.netnih.gov

Computational NMR Chemical Shift Prediction for Structural Verification

No studies on the computational prediction of ¹H or ¹³C NMR chemical shifts for this compound were identified.

Vibrational Frequency Calculations for IR and Raman Spectra

Calculations of vibrational frequencies to predict the IR and Raman spectra of this compound have not been published.

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational transition state analysis is a powerful tool for elucidating the mechanisms of chemical reactions by mapping the potential energy surface and identifying the lowest energy pathways from reactants to products. While specific transition state analyses for derivatization reactions of this compound are not extensively documented in the literature, the well-established reactivity of its functional groups—particularly the terminal alkyne of the propargyl substituent—allows for informed theoretical exploration.

Energetic Profiles of Key Derivatization Reactions

The propargyl group is a versatile handle for a variety of derivatization reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govorganic-chemistry.orgnih.gov Computational studies on the CuAAC reaction mechanism have provided detailed energetic profiles, which can be extrapolated to the derivatization of this compound.

The reaction proceeds through a series of intermediates and transition states. The energetic profile, typically calculated using Density Functional Theory (DFT), reveals the activation barriers for each step. A representative reaction would be the cycloaddition of an azide (B81097), such as phenylazide, to the terminal alkyne of the benzimidazole (B57391) derivative.

Table 1: Representative Energetic Profile for a CuAAC Reaction

| Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (Alkyne + Azide + Cu(I) catalyst) | 0.0 |

| 2 | π-Complex Formation | -5.0 to -10.0 |

| 3 | Oxidative Addition (Transition State) | +10.0 to +15.0 |

| 4 | Copper Acetylide Intermediate | -15.0 to -20.0 |

| 5 | Cycloaddition (Transition State) | +5.0 to +10.0 |

| 6 | Metallacycle Intermediate | -25.0 to -30.0 |

| 7 | Product Release (Transition State) | +2.0 to +5.0 |

| 8 | Products (Triazole + Cu(I) catalyst) | -30.0 to -40.0 |

Note: The values in this table are representative and are based on computational studies of similar alkyne-azide cycloaddition reactions. The exact energetic profile for this compound would require specific calculations.

Investigation of Catalytic Cycles (if applicable)

The CuAAC reaction is a prime example of a catalytic process where computational analysis is crucial for understanding the catalytic cycle. The catalyst, typically a Cu(I) species, is regenerated at the end of the reaction. organic-chemistry.org

Another relevant catalytic cycle for the derivatization of benzimidazoles is N-arylation, often catalyzed by copper or palladium complexes. researchgate.net While this reaction does not directly involve the propargyl group, it is a key method for modifying the benzimidazole core. Computational studies have been instrumental in elucidating the mechanisms of these reactions, which typically involve oxidative addition, reductive elimination, and ligand exchange steps. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules and their interactions with the surrounding environment, such as solvent molecules. semanticscholar.org For this compound, MD simulations can reveal its conformational flexibility, solvation structure, and how it interacts with different solvents.

MD simulations on substituted benzimidazoles have shown that the planarity of the benzimidazole ring system is largely maintained, while the substituents exhibit considerable rotational and conformational freedom. nih.govresearchgate.netresearchgate.net In the case of this compound, the key dynamic features would be the rotation of the phenyl group at the 2-position and the flexibility of the propargyl group at the N-1 position.

The interaction with solvent molecules is a critical aspect of the molecule's behavior in solution. In aqueous solutions, water molecules would form hydrogen bonds with the nitrogen atoms of the benzimidazole ring. The phenyl and propargyl groups, being more hydrophobic, would have different solvation shells, characterized by weaker van der Waals interactions. semanticscholar.org

Table 2: Representative Solvent Interaction Parameters from MD Simulations

| Solvent | Interaction Type | Key Interacting Groups | Representative Interaction Energy (kcal/mol) |

| Water | Hydrogen Bonding | Benzimidazole N atoms | -3.0 to -5.0 |

| van der Waals | Phenyl and Propargyl groups | -0.5 to -1.5 | |

| DMSO | Dipole-Dipole | Benzimidazole ring | -2.0 to -4.0 |

| van der Waals | Phenyl and Propargyl groups | -0.5 to -2.0 | |

| Chloroform | van der Waals | Entire molecule | -1.0 to -3.0 |

Note: These values are illustrative and based on general principles of intermolecular interactions and simulations of related molecules.

The dynamic behavior of the molecule can also be influenced by its aggregation tendencies in solution. MD simulations can predict whether molecules of this compound are likely to form dimers or larger aggregates, which can be driven by π-π stacking interactions between the benzimidazole and phenyl rings.

Theoretical Investigation of Structure-Property Relationships

The relationship between the chemical structure of a molecule and its physical, chemical, and biological properties can be systematically investigated using computational methods such as Quantitative Structure-Activity Relationship (QSAR) and Density Functional Theory (DFT). nih.govnih.govijpsr.comresearchgate.nettandfonline.com For benzimidazole derivatives, these studies have been widely used to understand and predict their various activities. rsc.orgresearchgate.netnih.govnih.gov

DFT calculations can be used to determine a range of electronic properties, or "descriptors," that are correlated with the molecule's behavior. nih.govnih.govresearchgate.netresearchgate.net These descriptors include:

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's electron-donating and electron-accepting abilities, respectively. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map shows the charge distribution on the molecule's surface, indicating regions that are prone to electrophilic or nucleophilic attack. researchgate.net

Table 3: Representative DFT-Calculated Electronic Properties for a 2-Phenylbenzimidazole (B57529) Derivative

| Property | Calculated Value | Implication |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.0 eV | Chemical stability |

| Dipole Moment | 3.5 D | Polarity |

Note: These values are representative for a generic 2-phenylbenzimidazole and would vary for this compound based on the specific computational method and basis set used.

Topological Analysis of Electron Density (e.g., AIM Theory)

The Quantum Theory of Atoms in Molecules (QTAIM), also known as Atoms in Molecules (AIM) theory, provides a rigorous method for analyzing the electron density distribution in a molecule to characterize the nature of chemical bonds and non-covalent interactions. nih.govwikipedia.orgmdpi.com This analysis is based on the topology of the electron density, ρ(r), and its Laplacian, ∇²ρ(r).

For this compound, an AIM analysis would identify the critical points in the electron density, which correspond to atomic nuclei (attractors), bond critical points (BCPs), ring critical points (RCPs), and cage critical points (CCPs). The properties of the electron density at the BCPs are particularly informative about the nature of the chemical bonds.

Table 4: Representative AIM Parameters for Covalent Bonds in a Benzimidazole Derivative

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | Bond Type |

| C-C (aromatic) | 0.28 - 0.32 | -0.7 to -0.9 | Covalent, shared interaction |

| C-N (imidazole) | 0.30 - 0.35 | -0.8 to -1.1 | Polar covalent |

| C-H | 0.25 - 0.29 | -0.6 to -0.8 | Covalent |

| C≡C (alkyne) | ~0.40 | ~ -1.5 | Covalent, triple bond character |

Note: These are typical values for the types of bonds present in the molecule. The exact values depend on the specific molecular geometry and the level of theory used for the calculation.

A positive value of the Laplacian (∇²ρ(r) > 0) at a BCP is indicative of a closed-shell interaction, such as an ionic bond or a van der Waals interaction, while a negative value (∇²ρ(r) < 0) signifies a shared-shell interaction, characteristic of a covalent bond. AIM analysis can also be used to identify and characterize weaker non-covalent interactions, such as hydrogen bonds and C-H···π interactions, which can play a significant role in the molecule's conformational preferences and its interactions with other molecules. nih.govsciepub.com

Advanced Applications and Functionalization Strategies of 2 Phenyl 1 Prop 2 Yn 1 Yl 1h Benzimidazole in Chemical Sciences

Role as a Versatile Building Block in Complex Molecular Synthesis

The terminal alkyne of 2-phenyl-1-(prop-2-yn-1-yl)-1H-benzimidazole serves as a highly efficient anchor point for the construction of complex molecules, particularly through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the covalent linking of the benzimidazole (B57391) unit to any molecule bearing an azide (B81097) group, forming a stable 1,2,3-triazole ring. nih.gov This modular approach is central to its utility as a building block.

An exemplary application is the synthesis of novel hybrid molecules that combine the benzimidazole scaffold with the 1,2,3-triazole moiety. researchgate.net Such hybrid compounds are of significant interest as they can exhibit enhanced or entirely new biological and chemical properties derived from the combination of these two important pharmacophores. nih.govresearchgate.net In a typical procedure, this compound is reacted with a variety of substituted aromatic azides in the presence of a copper catalyst, such as copper(I) iodide, often with a reducing agent like sodium ascorbate (B8700270) to maintain the active Cu(I) oxidation state. These reactions proceed under mild conditions, often in solvents like ethanol (B145695), and afford the desired 1,4-disubstituted triazole products in good to excellent yields. researchgate.net

The versatility of this approach is demonstrated by the wide range of functional groups tolerated on the azide partner, allowing for the creation of a diverse library of benzimidazole-triazole conjugates from a single precursor.

| Aromatic Azide (R-N₃) | Product: 1-((1-(R)-1H-1,2,3-triazol-4-yl)methyl)-2-phenyl-1H-benzimidazole | Yield (%) |

|---|---|---|

| Phenyl azide | 1-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-2-phenyl-1H-benzimidazole | 92 |

| 4-Methylphenyl azide | 1-((1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methyl)-2-phenyl-1H-benzimidazole | 95 |

| 4-Methoxyphenyl azide | 1-((1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-phenyl-1H-benzimidazole | 94 |

| 4-Chlorophenyl azide | 1-((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-phenyl-1H-benzimidazole | 96 |

| 4-Nitrophenyl azide | 1-((1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-phenyl-1H-benzimidazole | 98 |

Application in Materials Science and Polymer Chemistry

The unique combination of a rigid, photophysically active benzimidazole core and a reactive alkyne handle makes this compound a valuable component in the design of advanced functional polymers and materials.

The terminal alkyne group is ideally suited for "click polymerization." rsc.orgresearchgate.net In this strategy, this compound can be used in two primary ways. First, it can act as a comonomer in a step-growth polymerization with a molecule containing at least two azide groups (a bis-azide). The CuAAC reaction between the alkyne and azide groups forms polytriazoles, where the benzimidazole moiety is regularly incorporated into the polymer backbone. This approach allows for the synthesis of polymers with precisely defined structures and properties.

Alternatively, the molecule can be used to functionalize existing polymers. A pre-formed polymer backbone containing azide side chains can be modified by "clicking" this compound onto it. This post-polymerization modification is a powerful tool for introducing the specific optical and electronic properties of the benzimidazole unit onto a variety of polymer scaffolds, such as those used for surface coatings or biomaterials. drexel.edumdpi.com

Benzimidazole derivatives are frequently incorporated into conjugated polymers due to their electron-deficient nature, thermal stability, and luminescent properties. researchgate.net The this compound unit can be integrated into a polymer backbone to create materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) or sensors. The benzimidazole core can enhance charge transport and provide blue fluorescence.

Furthermore, the propargyl group offers a significant advantage for developing these materials. It serves as a latent reactive site for post-polymerization modification. After the synthesis of a benzimidazole-containing polymer, the pendant alkyne groups can be functionalized via click chemistry to fine-tune the material's properties. For example, attaching electron-donating or -withdrawing groups can alter the polymer's energy levels (HOMO/LUMO), emission color, and solubility without having to re-synthesize the entire polymer from scratch. This modular approach accelerates the development of new materials for targeted optoelectronic applications.

Design and Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers